2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a methoxyphenylsulfonyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce the ethanone group.
Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
- 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- 2-(2-Chlorophenyl)-1-(4-(ethylsulfonyl)piperidin-1-yl)ethanone
Uniqueness
2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the methoxyphenylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-26-16-6-8-17(9-7-16)27(24,25)18-10-12-22(13-11-18)20(23)14-15-4-2-3-5-19(15)21/h2-9,18H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLBKRWRJYPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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